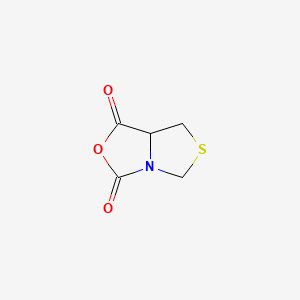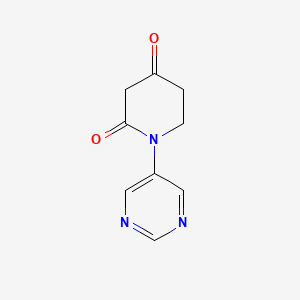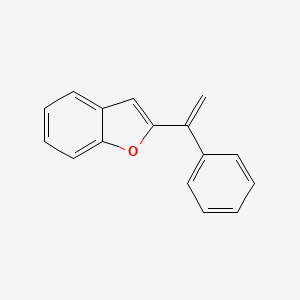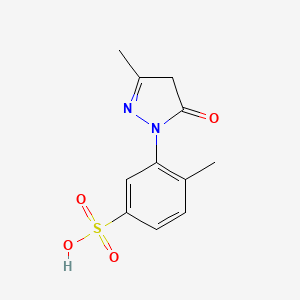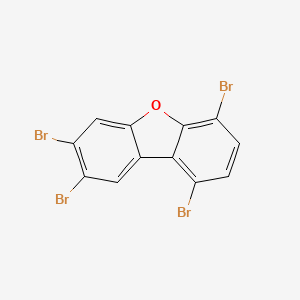
1,4,7,8-Tetrabromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,8-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. This compound is characterized by the presence of four bromine atoms attached to the dibenzofuran structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,8-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
1,4,7,8-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated dibenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various dibenzofuran derivatives with different functional groups or oxidation states, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4,7,8-Tetrabromo-dibenzofuran has several scientific research applications, including:
Environmental Science: It is used as a standard for environmental testing and research, particularly in the study of polybrominated dibenzofurans and their impact on the environment.
Industrial Chemistry: The compound is used as a flame retardant due to its inhibitory effect on combustion chemistry.
Biological Research: It is employed in studies related to the toxicity and biological effects of brominated compounds.
Mechanism of Action
The mechanism of action of 1,4,7,8-Tetrabromo-dibenzofuran involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can interact with biological molecules, leading to changes in their structure and function. This interaction can result in various biological effects, including toxicity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3,7,8-Tetrabromo-dibenzofuran
- 1,2,7,8-Tetrabromo-dibenzofuran
- Polybrominated dibenzo-p-dioxins
- Polybrominated biphenyls
Uniqueness
1,4,7,8-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other brominated dibenzofurans. This uniqueness makes it valuable for specific applications in environmental testing and industrial processes .
Properties
CAS No. |
617708-57-3 |
|---|---|
Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,4,7,8-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-6-1-2-7(14)12-11(6)5-3-8(15)9(16)4-10(5)17-12/h1-4H |
InChI Key |
OTVGKKQODFPQQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C3=CC(=C(C=C3O2)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


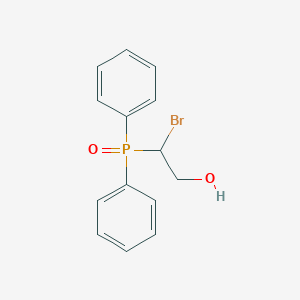
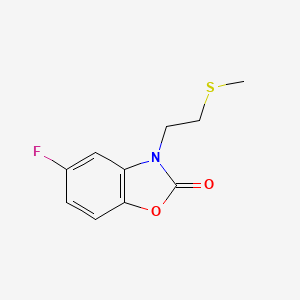
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one](/img/structure/B12899039.png)
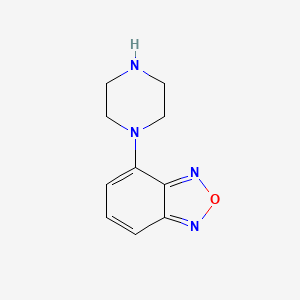
![2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12899044.png)
![9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole](/img/structure/B12899046.png)



![(5E)-5-{[4-(Diethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12899069.png)
